(R)-8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one (R)-8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one
Brand Name: Vulcanchem
CAS No.: 173140-90-4
VCID: VC21317391
InChI: InChI=1S/C18H15NO3/c20-17-9-7-14-13(16-11-22-16)6-8-15(18(14)19-17)21-10-12-4-2-1-3-5-12/h1-9,16H,10-11H2,(H,19,20)/t16-/m0/s1
SMILES: C1C(O1)C2=C3C=CC(=O)NC3=C(C=C2)OCC4=CC=CC=C4
Molecular Formula: C18H15NO3
Molecular Weight: 293.3 g/mol

(R)-8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one

CAS No.: 173140-90-4

Cat. No.: VC21317391

Molecular Formula: C18H15NO3

Molecular Weight: 293.3 g/mol

* For research use only. Not for human or veterinary use.

(R)-8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one - 173140-90-4

Specification

CAS No. 173140-90-4
Molecular Formula C18H15NO3
Molecular Weight 293.3 g/mol
IUPAC Name 5-[(2R)-oxiran-2-yl]-8-phenylmethoxy-1H-quinolin-2-one
Standard InChI InChI=1S/C18H15NO3/c20-17-9-7-14-13(16-11-22-16)6-8-15(18(14)19-17)21-10-12-4-2-1-3-5-12/h1-9,16H,10-11H2,(H,19,20)/t16-/m0/s1
Standard InChI Key IHJYYLJZVBVLEK-INIZCTEOSA-N
Isomeric SMILES C1[C@H](O1)C2=C3C=CC(=O)NC3=C(C=C2)OCC4=CC=CC=C4
SMILES C1C(O1)C2=C3C=CC(=O)NC3=C(C=C2)OCC4=CC=CC=C4
Canonical SMILES C1C(O1)C2=C3C=CC(=O)NC3=C(C=C2)OCC4=CC=CC=C4

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator